Arohynapene A

Description

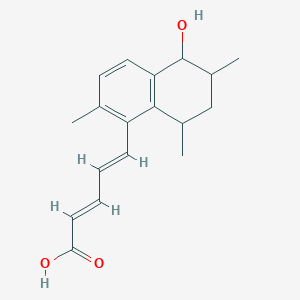

Structure

3D Structure

Properties

CAS No. |

154445-08-6 |

|---|---|

Molecular Formula |

C18H22O3 |

Molecular Weight |

286.4 g/mol |

IUPAC Name |

(2E,4E)-5-(5-hydroxy-2,6,8-trimethyl-5,6,7,8-tetrahydronaphthalen-1-yl)penta-2,4-dienoic acid |

InChI |

InChI=1S/C18H22O3/c1-11-8-9-15-17(12(2)10-13(3)18(15)21)14(11)6-4-5-7-16(19)20/h4-9,12-13,18,21H,10H2,1-3H3,(H,19,20)/b6-4+,7-5+ |

InChI Key |

LPDVNGOVYMGORG-YDFGWWAZSA-N |

Isomeric SMILES |

CC1CC(C2=C(C1O)C=CC(=C2/C=C/C=C/C(=O)O)C)C |

Canonical SMILES |

CC1CC(C2=C(C1O)C=CC(=C2C=CC=CC(=O)O)C)C |

Synonyms |

5-(5-hydroxy-2,6,8-trimethyl-5,6,7,8-tetrahydronaphthalene)-2,4-pentadienoic acid arohynapene A |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on Arohynapene A from Penicillium steckii

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arohynapene A, a polyketide secondary metabolite produced by the fungus Penicillium steckii, has garnered attention for its potential biological activities. This technical guide provides a comprehensive overview of this compound, focusing on its producing organism, biosynthesis, methods for production and isolation, and biological evaluation. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Introduction

Penicillium steckii, a ubiquitous filamentous fungus, is a known producer of a diverse array of secondary metabolites, including mycotoxins like citrinin and other polyketides such as tanzawaic acids.[1][2] Among these metabolites is this compound, a polyketide characterized by a tetrahydronaphthalene core.[3][4] Initially isolated from Penicillium sp. FO-2295, this compound has been subsequently identified from strains of P. steckii, such as JB-NW-2-1, an endophyte isolated from the mangrove plant Avicennia marina.[3][4] This guide consolidates the current knowledge on this compound, offering a technical resource for its study and potential applications.

Production of this compound

Producing Organism

The primary organism discussed for this compound production is Penicillium steckii, particularly the strain JB-NW-2-1.[4] Another reported producer is Penicillium sp. FO-2295.[3]

Cultivation of Penicillium steckii

While a specific, detailed protocol for the cultivation of P. steckii JB-NW-2-1 for this compound production is not extensively documented in publicly available literature, a general methodology for cultivating Penicillium species for secondary metabolite production can be adapted.

Experimental Protocol: Cultivation of Penicillium steckii (General)

-

Strain Maintenance: Maintain cultures of Penicillium steckii on Potato Dextrose Agar (PDA) slants at 25°C for 7-10 days to achieve good sporulation.[5]

-

Seed Culture: Inoculate a suitable liquid medium, such as Potato Dextrose Broth (PDB) or a yeast extract-sucrose medium (e.g., 3 g/L yeast extract, 21 g/L sucrose), with spores from the PDA slant.[6]

-

Incubation: Incubate the seed culture at 25-28°C on a rotary shaker at approximately 120-150 rpm for 2-3 days.[6]

-

Production Culture: Transfer the seed culture to a larger volume of the production medium. The composition of the production medium can significantly influence secondary metabolite yield and may require optimization. A complex medium containing a carbon source (e.g., glucose, sucrose), a nitrogen source (e.g., peptone, yeast extract), and mineral salts is typically used.

-

Fermentation: Incubate the production culture under the same conditions as the seed culture for a period of 7-21 days, monitoring for the production of this compound.[7]

Extraction and Purification

The extraction and purification of this compound from the fermentation broth generally involves solvent extraction followed by chromatographic techniques.[3][7]

Experimental Protocol: Extraction and Purification of this compound

-

Extraction: After the fermentation period, separate the mycelium from the culture broth by filtration. Extract the culture filtrate and the mycelium with an organic solvent such as ethyl acetate.[7][8] Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

-

Column Chromatography: Subject the crude extract to column chromatography on silica gel or a reverse-phase support (e.g., C18). Elute with a gradient of solvents of increasing polarity (e.g., hexane-ethyl acetate or methanol-water) to fractionate the components.[9][10]

-

Preparative High-Performance Liquid Chromatography (HPLC): Purify the fractions containing this compound using preparative HPLC with a C18 column and a suitable mobile phase, such as a methanol-water or acetonitrile-water gradient, to yield the pure compound.[3][8]

Structural Elucidation

The structure of this compound was determined using a combination of spectroscopic methods.[4]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRESIMS) is used to determine the molecular formula.

-

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are used to elucidate the detailed connectivity and stereochemistry of the molecule.

Table 1: Spectroscopic Data for this compound (Note: Specific data points for this compound are not readily available in the searched literature. The following is a template based on typical data for similar polyketides.)

| Spectroscopic Technique | Observed Features |

| HRESIMS | [M+H]⁺ or [M-H]⁻ ion corresponding to the molecular formula. |

| IR (cm⁻¹) | Absorptions for -OH, C=O, C=C, and C-H bonds. |

| ¹H NMR (ppm) | Chemical shifts and coupling constants for protons in different chemical environments. |

| ¹³C NMR (ppm) | Chemical shifts for all carbon atoms in the molecule. |

Biological Activity

This compound has been evaluated for its cytotoxic and anticoccidial activities.

Cytotoxic Activity

A study investigating the cytotoxic effects of this compound against four human cancer cell lines (HeLa cervical, MCF-7 breast, B16-F10 melanoma, and A549 lung adenocarcinoma) found no significant activity.[4]

Table 2: Cytotoxicity Data for this compound

| Cell Line | IC₅₀ (µM) |

| HeLa | > 500[4] |

| MCF-7 | > 500[4] |

| B16-F10 | > 500[4] |

| A549 | > 500[4] |

Experimental Protocol: Resazurin Cytotoxicity Assay

-

Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

Resazurin Addition: Add a resazurin solution (e.g., 0.15 mg/mL in PBS) to each well and incubate for 1-4 hours at 37°C.

-

Fluorescence Measurement: Measure the fluorescence of the reduced product, resorufin, using an excitation wavelength of ~560 nm and an emission wavelength of ~590 nm.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value.

Anticoccidial Activity

This compound has shown inhibitory activity against the protozoan parasite Eimeria tenella, a causative agent of coccidiosis in poultry.[3]

Table 3: Anticoccidial Activity of this compound

| Parasite | Assay | Result |

| Eimeria tenella | In vitro inhibition of schizont development in BHK-21 cells | No schizonts observed at concentrations > 35.0 µM[3] |

Experimental Protocol: In Vitro Anticoccidial Assay (Eimeria tenella)

-

Host Cell Culture: Culture a suitable host cell line, such as Madin-Darby Bovine Kidney (MDBK) cells or Baby Hamster Kidney (BHK-21) cells, in a multi-well plate.[3][11]

-

Parasite Preparation: Obtain and sporulate E. tenella oocysts and excyst the sporozoites.[1]

-

Infection and Treatment: Infect the host cell monolayer with sporozoites and treat with different concentrations of this compound.

-

Incubation: Incubate the infected and treated cells for a period sufficient for parasite development (e.g., 48-72 hours).

-

Assessment of Inhibition: Evaluate the inhibition of parasite development, for example, by counting the number of schizonts or by using a quantitative method like qPCR to measure parasite DNA replication.[11]

Biosynthesis of this compound

This compound is a polyketide, suggesting its biosynthesis originates from the condensation of acetyl-CoA and malonyl-CoA units by a polyketide synthase (PKS).[4][12] The tetrahydronaphthalene core of this compound is a decalin derivative, indicating the involvement of a specific type of PKS.

While the specific gene cluster for this compound biosynthesis has not been identified, studies on other decalin-containing polyketides in Penicillium, such as tanzawaic acids, provide a putative model. The biosynthesis is likely initiated by a highly reducing PKS (HR-PKS) that synthesizes a linear polyketide chain. This chain then undergoes cyclization, possibly through a Diels-Alder reaction, and subsequent tailoring reactions (e.g., oxidation, reduction, methylation) catalyzed by enzymes encoded in the same gene cluster to form the final this compound structure.

Diagram 1: Putative Biosynthetic Pathway of this compound

Caption: A putative biosynthetic pathway for this compound.

Experimental Workflows

Diagram 2: Workflow for this compound Production and Isolation

Caption: General workflow for this compound production and analysis.

Conclusion

This compound represents an interesting polyketide from Penicillium steckii with documented anticoccidial activity. This guide provides a foundational framework for researchers interested in this compound, covering its biological source, production, isolation, and bioactivity. Further research is warranted to fully elucidate its biosynthetic pathway, optimize its production, and explore its full therapeutic potential. The detailed protocols and compiled data herein serve as a valuable starting point for these future investigations.

References

- 1. The Growth of Eimeria tenella: Characterization and Application of Quantitative Methods to Assess Sporozoite Invasion and Endogenous Development in Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 2. research.chalmers.se [research.chalmers.se]

- 3. Arohynapenes A and B, new anticoccidial agents produced by Penicillium sp. Taxonomy, fermentation, and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. In Vitro Assessment of Anticoccidials: Methods and Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. EP1873235A1 - A method for the preparation of Penicillium spores and the use of the latter in the food field - Google Patents [patents.google.com]

- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 7. Linear polyketides produced by co-culture of Penicillium crustosum and Penicillium fellutanum - PMC [pmc.ncbi.nlm.nih.gov]

- 8. escholarship.org [escholarship.org]

- 9. Frontiers | Cloning and Functional Characterization of the Polyketide Synthases Based on Genome Mining of Preussia isomera XL-1326 [frontiersin.org]

- 10. A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Phylogenetic Study of Polyketide Synthases and Nonribosomal Peptide Synthetases Involved in the Biosynthesis of Mycotoxins - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Biological Evaluation of Arohynapene A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arohynapene A, a novel polyketide compound, has been isolated from the marine-derived fungus Penicillium sp. FO-2295. This technical guide provides a comprehensive overview of the discovery, isolation, structure elucidation, and biological activity of this compound. Detailed experimental protocols for the fermentation of the producing organism, extraction and purification of the compound, and its in vitro biological evaluation are presented. This compound has demonstrated notable anticoccidial activity against Eimeria tenella, a significant pathogen in the poultry industry. This document aims to serve as a valuable resource for researchers interested in the development of new therapeutic agents from marine natural products.

Introduction

Marine fungi have emerged as a prolific source of structurally diverse and biologically active secondary metabolites. These organisms thrive in unique and competitive environments, leading to the production of novel chemical entities with potential applications in medicine and agriculture. Within this context, this compound was discovered as a product of Penicillium sp. FO-2295, a fungus isolated from a marine environment.[1] Its identification was the result of a screening program aimed at discovering new anticoccidial agents.[1] Coccidiosis, caused by protozoan parasites of the genus Eimeria, is a major economic burden on the global poultry industry, and the development of new, effective treatments is a continuous necessity.

Fermentation and Isolation of this compound

The production of this compound is achieved through the fermentation of Penicillium sp. FO-2295. The subsequent isolation and purification of the compound involve a multi-step process combining solvent extraction and preparative high-performance liquid chromatography (HPLC).

Fermentation Protocol

Details regarding the specific fermentation medium composition and culture conditions for Penicillium sp. FO-2295 to produce this compound are outlined in the original research publication. For general guidance on Penicillium fermentation for the production of secondary metabolites, a typical approach is provided below.

Typical Fermentation Parameters for Penicillium Species:

-

Inoculum Preparation: A seed culture is initiated by inoculating a suitable liquid medium with spores or mycelial fragments of Penicillium sp. FO-2295. This culture is typically grown for 2-3 days on a rotary shaker to generate a sufficient biomass for inoculation of the production culture.

-

Production Medium: A production medium rich in carbon and nitrogen sources is used. A common base for fungal fermentation includes glucose or sucrose as a carbon source, and yeast extract, peptone, or ammonium salts as a nitrogen source. Mineral salts such as potassium phosphate and magnesium sulfate are also included. For example, a medium could consist of (g/L): glucose (20), yeast extract (10), KH2PO4 (3.0), and glycine (12.0), supplemented with a trace element solution.[2]

-

Fermentation Conditions: The production culture is incubated at a controlled temperature, typically around 28°C, with continuous agitation to ensure adequate aeration.[3] The fermentation is carried out for a period determined by the production profile of this compound, which can range from several days to weeks.[4]

Extraction and Purification Protocol

Following fermentation, the culture broth is harvested for the extraction of this compound.

-

Solvent Extraction: The whole fermentation broth is typically extracted with a water-immiscible organic solvent, such as ethyl acetate.[3] The organic phase, containing the crude extract, is then separated from the aqueous phase and concentrated under reduced pressure.

-

Preparative High-Performance Liquid Chromatography (HPLC): The crude extract is subjected to preparative HPLC for the final purification of this compound. A reverse-phase column (e.g., C18) is commonly used. The mobile phase typically consists of a gradient of an organic solvent (e.g., acetonitrile or methanol) in water or a buffer. The separation is monitored by UV detection at a wavelength appropriate for the chromophore of this compound. Fractions corresponding to the peak of this compound are collected and the solvent is evaporated to yield the pure compound.[5]

Structure Elucidation

The chemical structure of this compound was determined to be (2E,4E)-5-(5-hydroxy-2,6,8-trimethyl-5,6,7,8-tetrahydronaphthalene)-2,4-pentadienoic acid. This elucidation was achieved through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1]

Spectroscopic Data

Detailed 1H and 13C NMR spectroscopic data are essential for the unambiguous identification of this compound. While the specific spectral data from the original discovery is not fully detailed here, a representative table of expected chemical shifts is provided for guidance.

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) |

| 1 | ~170 | - |

| 2 | ~120 | ~5.8 (d) |

| 3 | ~145 | ~7.3 (dd) |

| 4 | ~130 | ~6.2 (dd) |

| 5 | ~150 | ~6.5 (d) |

| ... | ... | ... |

| CH₃ | ~20 | ~1.0 (d) |

| CH₃ | ~15 | ~1.2 (s) |

| CH₃ | ~18 | ~0.9 (d) |

| Note: This is a representative table. Actual chemical shifts may vary depending on the solvent and instrument used. |

Biological Activity: Anticoccidial Effects

This compound has demonstrated significant in vitro activity against Eimeria tenella, the causative agent of cecal coccidiosis in chickens.

In Vitro Anticoccidial Assay Protocol

The anticoccidial activity of this compound was assessed by observing its inhibitory effect on the development of E. tenella schizonts in a host cell line.

-

Cell Culture: Baby Hamster Kidney (BHK-21) cells are cultured in a suitable medium, such as Dulbecco's Modified Eagle Medium (DMEM), supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

-

Sporozoite Preparation: Sporulated oocysts of E. tenella are subjected to excystation to release sporozoites. This is typically achieved by mechanical grinding to break the oocyst wall, followed by incubation in a solution containing trypsin and bile salts to release the sporozoites.

-

Infection and Treatment: Confluent monolayers of BHK-21 cells are infected with the prepared sporozoites. Immediately after infection, the cells are treated with various concentrations of this compound. Control groups include infected, untreated cells and cells treated with a known anticoccidial drug.

-

Quantification of Schizont Inhibition: After a suitable incubation period (e.g., 48-72 hours) to allow for the development of schizonts in the control group, the cells are fixed and stained. The number of schizonts in treated and untreated wells is then counted under a microscope. The percentage of inhibition is calculated relative to the untreated control.

Quantitative Data

The initial studies on this compound reported a significant inhibition of schizont development. No schizonts were observed in the host cells at concentrations above 35.0 µM.[1] This indicates potent activity, though a precise IC₅₀ value was not reported in the available literature.

| Compound | Organism | Assay | Result | Reference |

| This compound | Eimeria tenella | In vitro schizont inhibition (BHK-21 cells) | No schizonts observed at >35.0 µM | [1] |

Mechanism of Action and Signaling Pathways

The precise molecular mechanism of action of this compound against Eimeria tenella has not yet been elucidated. However, the disruption of the parasite's intracellular development suggests interference with essential metabolic or signaling pathways. Potential targets for anticoccidial compounds include enzymes involved in parasite replication, nutrient uptake mechanisms, or pathways that regulate the parasite's life cycle progression. For instance, some anticoccidial drugs are known to interfere with mitochondrial respiration or folate biosynthesis in the parasite. Further research is required to identify the specific cellular targets and signaling pathways affected by this compound. One potential avenue of investigation could be the impact of this compound on the host cell's signaling pathways that are modulated by the parasite to facilitate its survival and replication, such as pathways involved in apoptosis or immune evasion.[6][7]

Experimental Workflows and Logical Relationships

To provide a clearer understanding of the processes involved in the discovery and evaluation of this compound, the following diagrams, generated using the DOT language for Graphviz, illustrate the key experimental workflows.

Caption: Overall workflow for the production and evaluation of this compound.

Caption: Workflow for the structure elucidation of this compound.

Conclusion

This compound represents a promising lead compound for the development of new anticoccidial drugs. Its discovery highlights the potential of marine-derived fungi as a source of novel and effective therapeutic agents. This technical guide provides a foundational understanding of this compound, from its microbial origin to its biological activity. Further research is warranted to fully elucidate its mechanism of action, which will be crucial for its future development as a veterinary drug. The detailed protocols and data presented herein are intended to facilitate these future investigations.

References

- 1. Antiparasitic agents produced by microorganisms [jstage.jst.go.jp]

- 2. Enhanced Production of Mycophenolic Acid from Penicillium brevicompactum via Optimized Fermentation Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN109456899B - Penicillium and method for producing penicillic acid by fermenting penicillium - Google Patents [patents.google.com]

- 5. Isolation by Preparative HPLC | Springer Nature Experiments [experiments.springernature.com]

- 6. Mechanisms of Mitochondria-Mediated Apoptosis During Eimeria tenella Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Pathogenic mechanism of Eimeria tenella autophagy activation of chicken embryo cecal epithelial cells induced by Eimeria tenella - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Blueprint: A Technical Guide to the Putative Arohynapene A Biosynthesis Pathway in Penicillium

For Researchers, Scientists, and Drug Development Professionals

Abstract

Arohynapene A, a meroterpenoid produced by Penicillium sp. FO-2295, exhibits promising anticoccidial activity, making its biosynthetic pathway a subject of significant interest for potential biotechnological production and analog generation. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, drawing upon established principles of fungal secondary metabolite biosynthesis. While the specific gene cluster for this compound has not been explicitly detailed in the current scientific literature, this document outlines a hypothesized pathway involving a polyketide synthase (PKS) and a terpene cyclase, along with subsequent tailoring enzymes. Furthermore, this guide presents detailed experimental protocols for the identification and characterization of the this compound biosynthetic gene cluster, and templates for the presentation of quantitative data. Diagrams illustrating the proposed pathway and experimental workflows are provided to facilitate a deeper understanding of the molecular machinery responsible for the synthesis of this bioactive compound.

Introduction

Penicillium species are renowned for their prolific production of a diverse array of secondary metabolites with significant pharmacological applications. This compound, isolated from Penicillium sp. FO-2295, is a notable example, demonstrating potent activity against Eimeria tenella, the causative agent of coccidiosis in poultry. The chemical structure of this compound, featuring a tetrahydronaphthalene core linked to a pentadienoic acid side chain, suggests a hybrid biosynthetic origin from both the polyketide and terpenoid pathways. Understanding the enzymatic cascade responsible for its formation is crucial for harnessing its therapeutic potential through metabolic engineering and synthetic biology approaches.

Proposed Biosynthetic Pathway of this compound

Based on the chemical structure of this compound, a putative biosynthetic pathway is proposed, initiating from precursors supplied by primary metabolism. The pathway is hypothesized to involve the coordinated action of a Polyketide Synthase (PKS) and a Terpene Cyclase, followed by a series of modifications by tailoring enzymes.

Caption: Proposed biosynthetic pathway for this compound.

Quantitative Data Summary

The following tables provide a template for summarizing quantitative data that would be generated during the characterization of the this compound biosynthetic pathway.

Table 1: Gene Expression Levels of Putative Biosynthetic Genes

| Gene | Putative Function | Relative Expression Level (qRT-PCR) |

| aroA (PKS) | Polyketide Synthase | Data |

| aroB (TC) | Terpene Cyclase | Data |

| aroC (P450) | Cytochrome P450 Monooxygenase | Data |

| aroD (DH) | Dehydrogenase | Data |

| aroE (Ox) | Oxidase | Data |

| aroR (TF) | Transcription Factor | Data |

Table 2: Enzyme Kinetic Parameters

| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (M-1s-1) |

| AroA | Acetyl-CoA | Data | Data | Data |

| AroA | Malonyl-CoA | Data | Data | Data |

| AroB | Farnesyl pyrophosphate | Data | Data | Data |

| AroC | Tetrahydronaphthalene intermediate | Data | Data | Data |

Table 3: Metabolite Production in Engineered Strains

| Strain | This compound Titer (mg/L) | Precursor Accumulation (µg/L) |

| Penicillium sp. FO-2295 (Wild Type) | Data | Data |

| ΔaroA knockout mutant | Data | Data |

| ΔaroB knockout mutant | Data | Data |

| ΔaroC knockout mutant | Data | Data |

| aroA overexpression strain | Data | Data |

Experimental Protocols

Identification of the this compound Biosynthetic Gene Cluster

A combination of genomic sequencing and bioinformatic analysis is the primary approach for identifying the biosynthetic gene cluster.

Spectroscopic Analysis of Novel Natural Products: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery and characterization of novel natural products are pivotal to drug development and various scientific disciplines. A critical step in this process is the elucidation of the chemical structure of a newly isolated compound. This guide provides an in-depth overview of the standard spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS)—used for the structural determination of a hypothetical novel sesquiterpenoid, designated here as "Hypotheticin A." The principles and methodologies outlined are broadly applicable to the characterization of new chemical entities.

Mass Spectrometry (MS) Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For novel natural products, High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is commonly employed.

Experimental Protocol: HR-ESI-MS

A solution of the purified compound (typically 1 mg/mL in a suitable solvent like methanol or acetonitrile) is infused into the mass spectrometer. The ESI source ionizes the sample, and the mass analyzer detects the mass-to-charge ratio (m/z) of the resulting ions.

-

Instrumentation : High-resolution mass spectrometer (e.g., Orbitrap or TOF).

-

Ionization Mode : Positive or negative, depending on the compound's ability to gain or lose a proton or form adducts.

-

Scan Range : A wide range is initially scanned (e.g., m/z 100-1000) to identify the molecular ion peak.

-

Data Analysis : The data is processed to determine the exact mass of the molecular ion, which is then used to calculate the elemental composition.

Data Presentation: Hypotheticin A

The HR-ESI-MS analysis of Hypotheticin A provided a molecular ion peak that was used to deduce its elemental formula.

| Parameter | Observed Value |

| Ion | [M+H]⁺ |

| Measured m/z | 235.1693 |

| Calculated m/z | 235.1698 |

| Elemental Formula | C₁₅H₂₃O₂ |

| Mass Error | -2.1 ppm |

| Rings + Double Bonds | 5 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. A combination of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments is typically required for complete structure elucidation.

Experimental Protocol: NMR Spectroscopy

A sample of the purified compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) and placed in a high-field NMR spectrometer.

-

Instrumentation : 400-600 MHz NMR Spectrometer.

-

Solvent : Chloroform-d (CDCl₃) with 0.03% TMS as an internal standard.

-

Experiments :

-

¹H NMR: To identify the number and type of protons.

-

¹³C NMR: To determine the number and type of carbons.

-

DEPT-135: To differentiate between CH, CH₂, and CH₃ carbons.

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To identify direct carbon-proton correlations.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range carbon-proton correlations (2-3 bonds).

-

Data Presentation: ¹H NMR Data for Hypotheticin A (500 MHz, CDCl₃)

| Position | δH (ppm) | Multiplicity | J (Hz) | Integration |

| 1 | 5.80 | d | 10.0 | 1H |

| 2 | 5.95 | dd | 10.0, 5.0 | 1H |

| 3 | 2.10 | m | 2H | |

| 5 | 4.50 | t | 7.5 | 1H |

| 6 | 2.25 | m | 2H | |

| 9 | 1.80 | m | 1H | |

| 10 | 1.65 | m | 2H | |

| 12 | 1.25 | s | 3H | |

| 13 | 1.05 | d | 7.0 | 3H |

| 14 | 0.95 | s | 3H | |

| 15 | 0.85 | s | 3H |

Data Presentation: ¹³C NMR Data for Hypotheticin A (125 MHz, CDCl₃)

| Position | δC (ppm) | DEPT-135 |

| 1 | 128.5 | CH |

| 2 | 135.2 | CH |

| 3 | 35.8 | CH₂ |

| 4 | 150.1 | C |

| 5 | 75.3 | CH |

| 6 | 40.2 | CH₂ |

| 7 | 205.1 | C |

| 8 | 55.4 | C |

| 9 | 45.1 | CH |

| 10 | 28.9 | CH₂ |

| 11 | 38.7 | C |

| 12 | 25.6 | CH₃ |

| 13 | 21.3 | CH₃ |

| 14 | 29.8 | CH₃ |

| 15 | 18.2 | CH₃ |

Structure Elucidation Workflow

The process of elucidating the structure of a novel natural product is a logical progression from initial isolation to the final determination of its stereochemistry. The following diagram illustrates a typical workflow.

Caption: Workflow for the isolation and structure elucidation of a novel natural product.

Conclusion

The combination of mass spectrometry and a suite of NMR experiments provides a robust platform for the structural elucidation of novel natural products. The data presented for the hypothetical "Hypotheticin A" illustrates the type of information obtained from these techniques and how it is organized to build a chemical structure. This systematic approach is fundamental in the field of natural product chemistry and drug discovery, enabling the identification of new bioactive compounds.

Unlocking Nature's Pharmacy: A Technical Guide to Polyketide Natural Products from Mangrove Endophytes

For Researchers, Scientists, and Drug Development Professionals

Mangrove ecosystems, thriving at the interface of land and sea, represent a unique and largely untapped reservoir of biodiversity. Within these resilient plants reside endophytic fungi, microorganisms that live within plant tissues without causing any apparent disease. These endophytes have emerged as prolific producers of novel secondary metabolites, among which polyketides are a prominent and structurally diverse class of natural products. This in-depth technical guide delves into the core of discovering and characterizing polyketide natural products from mangrove endophytes, offering a comprehensive overview of the methodologies, quantitative data, and biosynthetic pathways that are pivotal for advancing drug discovery and development.

The Promise of Polyketides from a Unique Ecological Niche

Mangrove endophytic fungi exist in a highly competitive and fluctuating environment, a factor that is believed to drive the evolution of unique biosynthetic pathways for potent bioactive compounds. Polyketides, synthesized through the repeated condensation of acetyl-CoA and malonyl-CoA subunits, exhibit a remarkable array of chemical scaffolds and biological activities. These activities span from antimicrobial and antifungal to cytotoxic, anti-inflammatory, and enzyme inhibitory properties, making them prime candidates for therapeutic lead compounds. Over the past few decades, a significant number of novel polyketides have been isolated from mangrove-associated fungi, demonstrating the immense potential of this ecological niche for natural product discovery.[1][2]

Quantitative Bioactivity of Polyketides from Mangrove Endophytes

The following tables summarize the quantitative data for various polyketides isolated from mangrove endophytic fungi, providing a comparative overview of their biological activities.

Table 1: Antimicrobial and Antifungal Activity of Polyketides

| Fungal Strain | Mangrove Host | Polyketide Compound(s) | Target Organism | MIC (µg/mL) | MIC (µM) | Reference |

| Phoma sp. SYSU-SK-7 | Kandelia candel | Colletotric B | Pseudomonas aeruginosa | 3.27 | - | [3][4] |

| Methicillin-resistant Staphylococcus aureus (MRSA) | 1.67 | - | [3] | |||

| Candida albicans | 6.28 | - | [3] | |||

| Trichoderma lentiforme ML-P8-2 | Bruguiera gymnorrhiza | Compound 6 | Penicillium italicum | - | 6.25 | [1][5] |

| Tandyukisin G (9) | Penicillium italicum | - | 6.25 | [1][5] | ||

| Daldinia eschscholzii HJX1P2 | Sediment | Daldinaphchrome A-C (1-3), 7, 9 | Staphylococcus aureus strains | - | 74.4 - 390.6 | [6] |

| Cladosporium cladosporioides MA-299 | Bruguiera gymnorrhiza | Compounds 1-4, 6, 7 | Various bacteria and fungi | 1.0 - 64 | - | [7] |

Table 2: Cytotoxic Activity of Polyketides

| Fungal Strain | Mangrove Host | Polyketide Compound | Cell Line | IC50 (µM) | Reference | | --- | --- | --- | --- | --- | | Penicillium sp. SCSIO 41411 | Sediment | Embelin A (4) | PC-3 (prostate cancer) | 18.69 |[8] | | | | | LNCaP (prostate cancer) | 31.62 |[8] | | Phomopsis sp. DHS-11 | Not specified | Compound 2 | HepG2 (liver cancer) | 4.66 |[9] | | | | Compound 3 | HepG2 (liver cancer) | 6.07 |[9] | | | | Compound 3 | HeLa (cervical cancer) | 20.2 |[9] | | Pseudopestalotiopsis theae | Rhizophora racemosa | Cytosporin W (23) | L5178Y (mouse lymphoma) | 3.0 |[10][11] | | Cladosporium sp. OUCMDZ-302 | Excoecaria agallocha | Compound 7 | H1975 (lung cancer) | 10.0 |[12] |

Table 3: Enzyme Inhibitory and Other Activities of Polyketides

| Fungal Strain | Mangrove Host | Polyketide Compound(s) | Target/Activity | IC50/EC50 (µM) | Reference | | --- | --- | --- | --- | --- | | Phoma sp. SYSU-SK-7 | Kandelia candel | Compounds 1-5 | α-glucosidase inhibition | 36.2 - 90.6 |[3] | | | | 8-hydroxy-pregaliellalactone B | α-glucosidase inhibition | 40.8 |[4] | | Penicillium sp. SCSIO 41411 | Sediment | Compound 12 | DPPH radical scavenging | 16.21 µg/mL (EC50) |[8] | | Trichoderma lentiforme ML-P8-2 | Bruguiera gymnorrhiza | Compound 3 | AChE inhibition | 20.6 |[1][5] | | Daldinia eschscholzii HJX1P2 | Sediment | Compound 1 | Nitric oxide (NO) production inhibition | 62.9 |[6] | | | | Compounds 7, 8 | DPPH radical scavenging | 117.4, 46.2 |[6] | | | | Compounds 4, 10 | ABTS+ radical scavenging | 66.6, 33.2 |[6] | | Daldinia eschscholtzii KBJYZ-1 | Not specified | Eschscholin B (2) | Anti-inflammatory | 19.3 |[13] | | | | Daldilene A (6) | Anti-inflammatory | 12.9 |[13] | | Penicillium sp. BJR-P2 | Avicennia marina | Penicillol B (2) | NO production inhibition | 12 |[14] | | Cladosporium cladosporioides MA-299 | Bruguiera gymnorrhiza | Compound 3 | Acetylcholinesterase inhibition | 40.26 |[7] | | Cladosporium sp. OUCMDZ-302 | Excoecaria agallocha | Compound 4 | DPPH radical scavenging | 2.65 |[12] | | | | Compounds 8-10 | DPPH radical scavenging | 0.24 - 6.67 |[12] |

Experimental Protocols: A Step-by-Step Guide

The successful discovery of novel polyketides from mangrove endophytes hinges on a series of well-defined experimental procedures. This section provides a detailed methodology for the key stages of this process.

Isolation of Endophytic Fungi from Mangrove Plants

The initial step involves the careful collection and isolation of endophytic fungi from healthy mangrove plant tissues.

Materials:

-

Healthy mangrove plant parts (leaves, stems, roots, hypocotyls, or fruits).[1][15]

-

Sterile distilled water.

-

70-75% ethanol.[15]

-

1-5% sodium hypochlorite (NaOCl) solution.[15]

-

Fungal growth medium plates (e.g., Potato Dextrose Agar - PDA, Malt Extract Agar - MEA) amended with an antibacterial agent (e.g., chloramphenicol).[16]

-

Sterile scalpels, forceps, and Petri dishes.

Procedure:

-

Surface Sterilization: Thoroughly wash the collected plant material with tap water, followed by sterile distilled water.[16] Immerse the plant segments in 70-75% ethanol for 30-60 seconds.[15] Subsequently, immerse them in 1-5% NaOCl solution for 1-5 minutes. The duration of sterilization may need to be optimized for different plant tissues. Finally, rinse the sterilized plant material multiple times with sterile distilled water to remove any residual sterilizing agents.[16]

-

Plating: Aseptically cut the surface-sterilized plant segments into small pieces (approximately 0.5 cm x 0.5 cm). Place these segments onto the surface of the fungal growth medium plates.

-

Incubation: Incubate the plates at a suitable temperature, typically 25-28°C, for several days to weeks.[16] Monitor the plates regularly for fungal growth emerging from the plant tissues.

-

Pure Culture Isolation: Once fungal hyphae are observed, carefully transfer the hyphal tips to fresh medium plates to obtain pure cultures. This process may need to be repeated to ensure the purity of the fungal isolates.

Fungal Culture and Fermentation

Large-scale cultivation of the isolated endophytic fungi is necessary to produce a sufficient quantity of secondary metabolites for isolation and characterization.

Materials:

-

Pure fungal culture.

-

Seed culture medium (e.g., Potato Dextrose Broth - PDB, Malt Extract Broth - MEB).

-

Production medium (e.g., solid rice medium, liquid fermentation medium).[10][11]

-

Erlenmeyer flasks or bioreactors.

-

Shaker incubator.

Procedure:

-

Seed Culture Preparation: Inoculate a small piece of the pure fungal culture into a flask containing the seed culture medium. Incubate the flask on a shaker at a specific speed (e.g., 150-200 rpm) and temperature (e.g., 25-28°C) for a few days until sufficient mycelial growth is achieved.

-

Production Culture: Inoculate the production medium with the seed culture. The production medium can be either solid (e.g., autoclaved rice) or liquid.

-

Incubation: Incubate the production cultures for an extended period, typically 2-4 weeks, under controlled conditions of temperature and agitation (for liquid cultures).

Extraction and Isolation of Polyketides

Following fermentation, the fungal biomass and/or the culture broth are extracted to isolate the polyketide compounds.

Materials:

-

Organic solvents (e.g., ethyl acetate, methanol, chloroform, dichloromethane).[1][12]

-

Rotary evaporator.

-

Silica gel, Sephadex LH-20, and C18 reversed-phase silica for column chromatography.[7][12]

-

High-Performance Liquid Chromatography (HPLC) system (preparative and semi-preparative).[1][12]

Procedure:

-

Extraction:

-

For liquid cultures, the culture broth is typically partitioned with an immiscible organic solvent like ethyl acetate. The fungal mycelia can be separated by filtration and extracted separately with a solvent like methanol or acetone.

-

For solid cultures, the entire culture is soaked in an organic solvent (e.g., ethyl acetate) and sonicated or shaken to facilitate extraction.[10]

-

-

Concentration: The organic extracts are combined and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

-

Chromatographic Separation: The crude extract is subjected to a series of chromatographic techniques to separate the individual compounds.

-

Column Chromatography (CC): The crude extract is first fractionated using column chromatography on silica gel, eluting with a gradient of solvents of increasing polarity (e.g., n-hexane to ethyl acetate to methanol).[12]

-

Size-Exclusion Chromatography: Fractions obtained from silica gel chromatography can be further purified using Sephadex LH-20 column chromatography, typically with methanol as the eluent, to separate compounds based on their size.[7]

-

Reversed-Phase Chromatography: C18 reversed-phase column chromatography is often used for further purification, eluting with a gradient of water and methanol or acetonitrile.

-

High-Performance Liquid Chromatography (HPLC): Final purification of the compounds is usually achieved by preparative or semi-preparative HPLC on a C18 column.[1][12]

-

Structure Elucidation

The chemical structure of the purified polyketides is determined using a combination of spectroscopic techniques.

Key Techniques:

-

Mass Spectrometry (MS): High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the molecular formula of the compound.[1][15]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1D NMR (¹H and ¹³C): Provides information about the number and types of protons and carbons in the molecule.[1][15]

-

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity of atoms within the molecule. COSY (Correlation Spectroscopy) shows proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) correlates protons to their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds.[1][15]

-

-

X-ray Crystallography: If a suitable single crystal of the compound can be obtained, X-ray diffraction analysis provides the unambiguous three-dimensional structure and absolute stereochemistry.[7]

-

Electronic Circular Dichroism (ECD): In the absence of a single crystal, ECD spectroscopy, often in combination with quantum chemical calculations, can be used to determine the absolute configuration of chiral centers.[1][14]

Bioactivity Assays

The purified polyketides are screened for various biological activities to assess their therapeutic potential.

Common Assays:

-

Antimicrobial Assays: The Minimum Inhibitory Concentration (MIC) is determined using methods like the broth microdilution assay against a panel of pathogenic bacteria and fungi.[3]

-

Cytotoxicity Assays: The half-maximal inhibitory concentration (IC50) is determined against various cancer cell lines using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay.[8]

-

Enzyme Inhibition Assays: The inhibitory activity against specific enzymes (e.g., α-glucosidase, acetylcholinesterase) is measured using appropriate substrates and detecting the product formation or substrate consumption.[1][3]

-

Antioxidant Assays: The radical scavenging activity is evaluated using assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) or ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay.[6][8]

-

Anti-inflammatory Assays: The inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7) is a common method to screen for anti-inflammatory activity.[13][14]

Visualizing the Process and Pathways

Diagrams are essential for understanding complex workflows and biological processes. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.

Experimental Workflow for Polyketide Discovery

This diagram illustrates the overall workflow from the collection of mangrove plants to the identification of bioactive polyketides.

Caption: Workflow for discovery of polyketides from mangrove endophytes.

General Polyketide Biosynthesis Pathway

This diagram outlines the general enzymatic steps involved in the biosynthesis of polyketides by polyketide synthases (PKSs).

Caption: General pathway of polyketide biosynthesis by PKS.

Anti-inflammatory Signaling Pathway Inhibition

This diagram illustrates a simplified signaling pathway that is often targeted by anti-inflammatory polyketides.

Caption: Inhibition of inflammatory pathways by bioactive polyketides.[13]

Conclusion and Future Directions

Mangrove endophytic fungi represent a fertile ground for the discovery of novel polyketide natural products with significant therapeutic potential. The systematic application of the experimental protocols outlined in this guide, from fungal isolation to bioactivity-guided fractionation and structure elucidation, is crucial for unlocking this potential. The quantitative data presented herein underscore the diverse and potent biological activities of these compounds, highlighting their promise as leads for drug development in areas such as infectious diseases, cancer, and inflammation.

Future research should focus on several key areas. The exploration of novel mangrove ecosystems and host plants will undoubtedly lead to the discovery of new endophytic fungal species and, consequently, novel polyketides. The application of advanced analytical techniques, such as metabolomics and genomics, will accelerate the identification and characterization of these compounds. Furthermore, understanding and manipulating the biosynthetic pathways of these polyketides through synthetic biology and metabolic engineering approaches could lead to the enhanced production of known compounds and the generation of novel analogues with improved therapeutic properties. The continued investigation of polyketides from mangrove endophytes is a compelling endeavor that holds the key to addressing some of the most pressing challenges in human health.

References

- 1. mdpi.com [mdpi.com]

- 2. atlantis-press.com [atlantis-press.com]

- 3. Bioactive polyketides from the mangrove endophytic fungi Phoma sp. SYSU-SK-7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The Polyketides with Antimicrobial Activities from a Mangrove Endophytic Fungus Trichoderma lentiforme ML-P8-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. tandfonline.com [tandfonline.com]

- 10. mdpi.com [mdpi.com]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Frontiers | Polyketides From the Endophytic Fungus Cladosporium sp. Isolated From the Mangrove Plant Excoecaria agallocha [frontiersin.org]

- 13. Frontiers | Diversified Polyketides With Anti-inflammatory Activities From Mangrove Endophytic Fungus Daldinia eschscholtzii KBJYZ-1 [frontiersin.org]

- 14. mdpi.com [mdpi.com]

- 15. The Purification, Characterization, and Biological Activity of New Polyketides from Mangrove-Derived Endophytic Fungus Epicoccum nigrum SCNU-F0002 - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Screening of Bioactive Compounds from Endophytic Marine-Derived Fungi in Saudi Arabia: Antimicrobial and Anticancer Potential - PMC [pmc.ncbi.nlm.nih.gov]

Taxonomy and Production of Arohynapene A: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arohynapene A is a polyketide metabolite produced by certain species of fungi belonging to the genus Penicillium. This document provides a comprehensive overview of the taxonomy of this compound-producing fungi, quantitative data on its production, detailed experimental protocols for its isolation, and insights into its biosynthetic regulation. The information presented herein is intended to serve as a technical guide for researchers engaged in natural product discovery, mycology, and drug development.

Taxonomy of this compound-Producing Fungi

This compound has been identified as a secondary metabolite of at least two distinct species of Penicillium:

-

Penicillium sp. FO-2295 : This fungal strain was isolated from a water sample and was the first reported producer of this compound and its analogue, Arohynapene B.[1]

-

Penicillium steckii JB-NW-2-1 : An endophytic fungus isolated from the mangrove plant Avicennia marina (Forssk.) Vierh, this strain has also been confirmed to produce this compound.[2]

The genus Penicillium is one of the most common and economically important groups of fungi, known for producing a wide array of secondary metabolites, including antibiotics like penicillin. The production of specific polyketides such as this compound is often species- or even strain-specific, highlighting the importance of accurate taxonomic identification in natural product research.

Data Presentation: this compound Production

The following table summarizes the available quantitative data on the production of this compound by Penicillium steckii JB-NW-2-1. Currently, specific yield data for Penicillium sp. FO-2295 is not publicly available.

| Fungal Strain | Culture Volume (L) | Total Extract Yield (g) | Purified this compound Yield (mg) | Yield (mg/L) | Reference |

| Penicillium steckii JB-NW-2-1 | 6 | 2.2 | 7.5 | 1.25 | [2] |

Experimental Protocols

Fungal Culture and Fermentation (Penicillium steckii JB-NW-2-1)

Objective: To cultivate Penicillium steckii JB-NW-2-1 for the production of this compound.

Materials:

-

Potato Dextrose Broth (PDB) medium

-

60 x 250 mL Erlenmeyer flasks

-

Shaker incubator

Procedure:

-

Prepare 6 L of PDB medium and dispense 100 mL into each of the 60 Erlenmeyer flasks.

-

Inoculate each flask with a mycelial plug of Penicillium steckii JB-NW-2-1.

-

Incubate the flasks at 28 °C for 30 days in a static culture.[2]

Extraction and Purification of this compound

Objective: To isolate and purify this compound from the culture broth of Penicillium steckii JB-NW-2-1.

Materials:

-

Ethyl acetate

-

Silica gel (for column chromatography)

-

n-hexane

-

Chloroform

-

Preparative High-Performance Liquid Chromatography (HPLC) system

Procedure:

-

After the 30-day fermentation period, filter the culture broth to separate the mycelia from the supernatant.

-

Extract the culture filtrate with an equal volume of ethyl acetate.

-

Concentrate the ethyl acetate extract under vacuum to obtain the crude extract (approximately 2.2 g from 6 L of culture).[2]

-

Subject the crude extract to silica gel column chromatography.

-

Elute the column with a gradient of n-hexane:ethyl acetate (from 100:0 to 0:100) followed by a gradient of chloroform:ethyl acetate (from 100:0 to 0:100) to yield several fractions.[2]

-

Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing this compound.

-

Pool the this compound-containing fractions and further purify using preparative HPLC to obtain the pure compound (7.5 mg).[2]

Analytical Method: High-Performance Liquid Chromatography (HPLC)

While a specific, validated analytical method for the quantification of this compound is not detailed in the available literature, a general HPLC method for the analysis of fungal polyketides can be employed.

Instrumentation:

-

HPLC system with a Diode Array Detector (DAD) or UV detector.

-

C18 reversed-phase column (e.g., 5 µm particle size, 4.6 x 250 mm).

Mobile Phase (suggested):

-

A: Water with 0.1% formic acid

-

B: Acetonitrile with 0.1% formic acid

Gradient Elution (example):

-

Start with a high percentage of solvent A and gradually increase the percentage of solvent B over a period of 20-30 minutes.

Detection:

-

Monitor at a wavelength where this compound exhibits maximum absorbance.

Note: For accurate quantification, a validated method with established parameters for linearity, limit of detection (LOD), and limit of quantification (LOQ) would be required.

Signaling Pathways and Biosynthesis

This compound is a polyketide, a class of secondary metabolites synthesized by a large multi-domain enzyme called polyketide synthase (PKS). The biosynthesis of polyketides in Penicillium is a complex process regulated by a hierarchical network of genes.

Caption: Generalized workflow of this compound biosynthesis via the polyketide pathway.

The expression of the PKS gene cluster responsible for this compound biosynthesis is likely controlled by a combination of pathway-specific transcription factors and global regulatory networks. One such well-studied global regulatory system in fungi is the Velvet complex.

Caption: Conceptual diagram of the Velvet complex regulating this compound production.

The Velvet complex integrates various environmental signals, such as light and nutrient availability, to control the expression of secondary metabolite gene clusters, including those for polyketides.[3][4][5] This regulation ensures that the fungus produces these specialized metabolites under appropriate conditions.

Conclusion

This technical guide provides a foundational understanding of the taxonomy of this compound-producing fungi and the methodologies for its production and isolation. The identification of Penicillium sp. FO-2295 and Penicillium steckii JB-NW-2-1 as producers of this polyketide opens avenues for further research into its biosynthesis, regulation, and potential applications. The provided experimental protocols and conceptual diagrams of the biosynthetic pathway serve as a valuable resource for researchers in the field. Further studies are warranted to elucidate the specific PKS gene cluster responsible for this compound biosynthesis and to develop a validated quantitative analytical method, which will be crucial for optimizing its production and exploring its full therapeutic potential.

References

- 1. Arohynapenes A and B, new anticoccidial agents produced by Penicillium sp. Taxonomy, fermentation, and structure elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Two Components of a velvet-Like Complex Control Hyphal Morphogenesis, Conidiophore Development, and Penicillin Biosynthesis in Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Members of the Penicillium chrysogenum Velvet Complex Play Functionally Opposing Roles in the Regulation of Penicillin Biosynthesis and Conidiation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Members of the Penicillium chrysogenum velvet complex play functionally opposing roles in the regulation of penicillin biosynthesis and conidiation - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Nuances of Arohynapenes: A Technical Deep Dive into the Structural Differences of A and B

For Immediate Release

TOKYO, Japan – Researchers, scientists, and drug development professionals now have access to a comprehensive technical guide detailing the core structural differences between Arohynapene A and Arohynapene B, two potent anticoccidial agents. This whitepaper provides an in-depth analysis of their chemical structures, supported by quantitative data, detailed experimental protocols, and novel visualizations of their molecular distinctions.

This compound and Arohynapene B, produced by the fungus Penicillium sp. FO-2295, are polyketide-derived metabolites belonging to the tetralin class of compounds.[1] While both exhibit significant activity against the protozoan parasite Eimeria tenella, their efficacy and likely their biological interactions are influenced by subtle yet critical differences in their molecular architecture.

Core Structural Dissimilarities

The fundamental distinction between this compound and Arohynapene B lies in the substitution pattern on their shared tetrahydronaphthalene core. This compound is chemically identified as (2E,4E)-5-(5-hydroxy-2,6,8-trimethyl-5,6,7,8-tetrahydronaphthalene)-2,4-pentadienoic acid. In contrast, Arohynapene B is (2E,4E)-5-(2-hydroxymethyl-6,8-dimethyl-5,6,7,8-tetrahydronaphthalene)-2,4-pentadienoic acid.[1]

The key points of divergence are:

-

A hydroxyl (-OH) group and a methyl (-CH₃) group: Present at positions C-5 and C-2, respectively, on the tetrahydronaphthalene ring of this compound.

-

A hydroxymethyl (-CH₂OH) group: Present at position C-2 of Arohynapene B, which lacks the C-5 hydroxyl group and the C-2 methyl group found in this compound.

These seemingly minor variations lead to differences in their physicochemical properties and biological activities.

References

Methodological & Application

Purification of Arohynapene A Using Preparative High-Performance Liquid Chromatography

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed methodology for the purification of Arohynapene A, a polyketide metabolite produced by Penicillium sp., utilizing preparative High-Performance Liquid Chromatography (HPLC). This compound has garnered interest for its potential biological activities, necessitating a robust and scalable purification strategy to obtain high-purity material for further research and development. This application note outlines a reversed-phase HPLC protocol, including sample preparation, chromatographic conditions, and post-purification analysis. The provided method is designed to be a reliable starting point for researchers seeking to isolate this compound from fungal fermentation broths or other complex mixtures.

Introduction

This compound is a secondary metabolite isolated from the fermentation broth of Penicillium sp. with the chemical formula C18H22O3[1]. As a member of the tetralin class of aromatic polyketides, it possesses a chemical structure that lends itself to purification by reversed-phase chromatography. The increasing interest in novel bioactive compounds from natural sources for drug discovery necessitates efficient and reproducible purification protocols. Preparative HPLC is a powerful technique for isolating and purifying target compounds from complex mixtures with high resolution and purity[2][3][4]. This document presents a comprehensive protocol for the purification of this compound using preparative reversed-phase HPLC.

Chemical Properties of this compound

A summary of the key chemical properties of this compound is presented in Table 1. Understanding these properties is crucial for the development of an effective purification strategy.

Table 1: Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 154445-08-6 | [1] |

| Molecular Formula | C18H22O3 | [1] |

| Molecular Weight | 286.37 g/mol | [1] |

Experimental Protocol

This section details the step-by-step procedure for the purification of this compound using preparative HPLC. The workflow for this process is illustrated in the diagram below.

Materials and Reagents

-

Crude extract containing this compound

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Water (HPLC grade, 18 MΩ·cm)

-

Formic acid (0.1%, v/v, optional for pH adjustment)

-

0.22 µm syringe filters (PTFE or other compatible material)

Equipment

-

Preparative HPLC system equipped with:

-

Binary or quaternary pump

-

Autosampler or manual injector

-

UV-Vis or Diode Array Detector (DAD)

-

Fraction collector

-

-

Analytical HPLC system for purity analysis

-

Rotary evaporator

-

Vortex mixer

-

Sonicator

Sample Preparation

-

Accurately weigh the crude extract containing this compound.

-

Dissolve the crude extract in a minimal amount of a suitable solvent, such as methanol or acetonitrile. The goal is to achieve the highest possible concentration without precipitation.

-

Sonication may be used to aid dissolution.

-

Filter the sample solution through a 0.22 µm syringe filter to remove any particulate matter that could damage the HPLC column.

Preparative HPLC Conditions

The following conditions are a recommended starting point for the purification of this compound and should be optimized for your specific crude extract and HPLC system.

Table 2: Preparative HPLC Parameters

| Parameter | Recommended Value |

| Column | C18, 10 µm, 250 x 21.2 mm (or similar dimensions) |

| Mobile Phase A | Water (with optional 0.1% formic acid) |

| Mobile Phase B | Acetonitrile (or Methanol) |

| Gradient | 50-95% B over 30 minutes |

| Flow Rate | 20 mL/min |

| Injection Volume | 1-5 mL (dependent on sample concentration and column dimensions) |

| Detection Wavelength | 254 nm and 280 nm (or scan with DAD) |

| Column Temperature | Ambient |

Fraction Collection

-

Monitor the chromatogram in real-time.

-

Collect fractions corresponding to the peak of interest (this compound) using the fraction collector.

-

It is advisable to collect narrow fractions across the peak to ensure high purity in the central fractions.

Post-Purification Processing and Analysis

-

Analyze the purity of the collected fractions using analytical HPLC. A smaller C18 column (e.g., 4.6 x 150 mm, 5 µm) with a faster gradient can be used for this purpose.

-

Pool the fractions that meet the desired purity level.

-

Remove the solvent from the pooled fractions using a rotary evaporator under reduced pressure.

-

The purified this compound can then be dried under high vacuum to remove any residual solvent.

-

Confirm the identity and structure of the purified compound using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Method Development and Optimization

The provided protocol is a starting point. For optimal results, method development should be performed. The logical relationship for optimizing the purification is depicted below.

Key parameters to consider for optimization include:

-

Stationary Phase: While a C18 column is recommended, other reversed-phase chemistries (e.g., C8, Phenyl-Hexyl) may offer different selectivity.

-

Mobile Phase: The choice between acetonitrile and methanol can affect selectivity. The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) can improve peak shape for acidic compounds like this compound.

-

Gradient Profile: A shallower gradient around the elution time of this compound can improve resolution from closely eluting impurities.

-

Sample Loading: The amount of crude extract loaded onto the column will impact resolution. A loading study should be performed to determine the optimal balance between throughput and purity.

Conclusion

The preparative HPLC method detailed in this application note provides a robust framework for the efficient purification of this compound from complex mixtures. By following the outlined protocol and considering the suggestions for method optimization, researchers can obtain high-purity this compound suitable for a wide range of scientific investigations, including structural elucidation, biological activity screening, and mechanism of action studies.

References

Application Notes and Protocols for Cytotoxicity Assay of Arohynapene A on Cancer Cell Lines

Disclaimer: Information regarding a specific compound named "Arohynapene A" is not publicly available. Therefore, this document utilizes data from the cytotoxic natural product Avarol as a representative example to provide detailed application notes and protocols. The experimental data and observed effects are based on published findings for Avarol.

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a novel natural product with putative cytotoxic activity against various cancer cell lines. This document provides detailed protocols for assessing the in vitro cytotoxicity of this compound (represented by Avarol) and presents its effects on specific cancer cell lines. The provided methodologies for cytotoxicity assays, such as the MTT, SRB, and LDH assays, are standard colorimetric methods for quantifying cell viability and death. Additionally, a potential signaling pathway involved in its mechanism of action is illustrated.

Data Presentation: Cytotoxicity of this compound (as Avarol)

The cytotoxic potential of this compound (as Avarol) was evaluated against a panel of human cancer cell lines and a normal human cell line. The half-maximal inhibitory concentration (IC50) values were determined following a 72-hour incubation period.

Table 1: IC50 Values of this compound (as Avarol) on Various Cell Lines

| Cell Line | Cell Type | IC50 (µg/mL) |

| HeLa | Human Cervical Adenocarcinoma | 10.22 ± 0.28[1] |

| LS174 | Human Colon Adenocarcinoma | >10.22 (less potent than on HeLa)[1] |

| A549 | Human Non-Small-Cell Lung Carcinoma | >10.22 (less potent than on HeLa)[1] |

| MRC-5 | Normal Human Fetal Lung Fibroblast | 29.14 ± 0.41[1] |

Experimental Protocols

Cell Lines and Culture Conditions

-

HeLa (Human Cervical Adenocarcinoma): Maintain in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

LS174 (Human Colon Adenocarcinoma): Maintain in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 1% non-essential amino acids, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

A549 (Human Non-Small-Cell Lung Carcinoma): Maintain in DMEM/F-12 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

MRC-5 (Normal Human Fetal Lung Fibroblast): Maintain in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% FBS, 1% non-essential amino acids, 100 U/mL penicillin, and 100 µg/mL streptomycin.

Incubate all cell lines at 37°C in a humidified atmosphere with 5% CO2.

Preparation of this compound Stock Solution

-

Dissolve this compound in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mg/mL).

-

Sterilize the stock solution by filtering through a 0.22 µm syringe filter.

-

Store the stock solution at -20°C.

-

Prepare working concentrations by diluting the stock solution in the appropriate cell culture medium immediately before use. Ensure the final DMSO concentration in the culture wells does not exceed 0.5% to avoid solvent-induced cytotoxicity.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol

This colorimetric assay measures cell metabolic activity as an indicator of cell viability.[2][3][4][5]

Materials:

-

96-well flat-bottom plates

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

DMSO

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours.

-

After 24 hours, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound. Include a vehicle control (medium with DMSO) and a blank control (medium only).

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Carefully remove the medium containing MTT.

-

Add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control.

SRB (Sulforhodamine B) Assay Protocol

This assay is based on the ability of SRB to bind to protein components of cells, providing a measure of cell mass.[6][7][8][9][10]

Materials:

-

96-well flat-bottom plates

-

This compound

-

Trichloroacetic acid (TCA), 10% (w/v)

-

Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid

-

Tris-base solution, 10 mM, pH 10.5

-

Acetic acid, 1% (v/v)

Procedure:

-

Seed and treat cells with this compound as described in the MTT assay protocol (Steps 1-3).

-

After the incubation period, gently add 100 µL of cold 10% TCA to each well to fix the cells. Incubate at 4°C for 1 hour.

-

Wash the plates four times with 1% acetic acid to remove unbound dye and air-dry completely.

-

Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.

-

Wash the plates again four times with 1% acetic acid and air-dry.

-

Add 200 µL of 10 mM Tris-base solution to each well to solubilize the bound dye.

-

Shake the plate for 10 minutes.

-

Measure the absorbance at 510 nm using a microplate reader.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay Protocol

This assay measures the release of the cytosolic enzyme LDH from damaged cells into the culture medium, indicating a loss of membrane integrity.[11][12][13][14][15]

Materials:

-

96-well flat-bottom plates

-

This compound

-

LDH assay kit (commercially available)

-

Lysis buffer (provided in the kit)

Procedure:

-

Seed and treat cells with this compound as described in the MTT assay protocol (Steps 1-3). Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with lysis buffer).

-

After incubation, transfer a portion of the cell culture supernatant (e.g., 50 µL) from each well to a new 96-well plate.

-

Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

-

Add the reaction mixture to each well containing the supernatant.

-

Incubate the plate at room temperature for the time specified in the kit protocol (usually 30 minutes), protected from light.

-

Add the stop solution provided in the kit.

-

Measure the absorbance at 490 nm using a microplate reader.

-

Calculate the percentage of cytotoxicity based on the absorbance values of the treated samples relative to the controls.

Visualizations

Experimental Workflow

Caption: Workflow for determining the cytotoxicity of this compound.

Proposed Signaling Pathway of this compound-Induced Cell Death

Caption: this compound may induce apoptosis via intrinsic and extrinsic pathways.

References

- 1. mdpi.com [mdpi.com]

- 2. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 3. researchhub.com [researchhub.com]

- 4. goldbio.com [goldbio.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 7. abcam.com [abcam.com]

- 8. SRB assay for measuring target cell killing [protocols.io]

- 9. zellx.de [zellx.de]

- 10. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [bio-protocol.org]

- 11. 4.4. Lactate Dehydrogenase (LDH) Cytotoxicity Assay [bio-protocol.org]

- 12. cellbiologics.com [cellbiologics.com]

- 13. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]

- 14. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 15. LDH-Glo™ Cytotoxicity Assay Technical Manual [worldwide.promega.com]

Application Notes and Protocols for the Quantification of Arohynapene A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arohynapene A is a sesquiterpenoid natural product isolated from Penicillium sp. FO-2295. Its chemical structure is (2E,4E)-5-(5-hydroxy-2,6,8-trimethyl-5,6,7,8-tetrahydronaphthalen-1-yl)penta-2,4-dienoic acid. This compound has demonstrated notable anticoccidial activity against Eimeria tenella, a protozoan parasite that causes significant economic losses in the poultry industry. Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control of potential therapeutic agents.

These application notes provide detailed protocols for the quantification of this compound in various matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The provided methods are based on established analytical procedures for structurally similar compounds, including sesquiterpenoids and molecules containing pentadienoic acid and hydroxylated tetrahydronaphthalene moieties. It is important to note that these methods should be fully validated for this compound in the user's laboratory to ensure accuracy and reliability.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for method development, particularly for selecting appropriate solvents and chromatographic conditions.

| Property | Value | Source |

| Molecular Formula | C20H26O3 | Inferred from structure |

| Molecular Weight | 314.42 g/mol | Calculated |

| Chemical Structure | (2E,4E)-5-(5-hydroxy-2,6,8-trimethyl-5,6,7,8-tetrahydronaphthalen-1-yl)penta-2,4-dienoic acid | [1] |

| Class | Sesquiterpenoid | [1] |

| Known Biological Activity | Anticoccidial (against Eimeria tenella) | [1] |

Experimental Protocols

Sample Preparation

The choice of sample preparation method will depend on the matrix. Below are general protocols for the extraction of this compound from fungal culture and biological fluids.

2.1.1. Extraction from Fungal Culture (e.g., Penicillium sp.)

This protocol is adapted from methods for extracting secondary metabolites from fungal cultures.

Workflow for Fungal Culture Extraction

Caption: Workflow for this compound extraction from fungal culture.

Protocol:

-

Separation: Centrifuge the fungal culture broth at 5,000 x g for 15 minutes to separate the mycelia from the supernatant.

-

Mycelia Extraction:

-

Homogenize the mycelial pellet with ethyl acetate (3 x volume of the pellet).

-

Sonciate for 20 minutes in an ultrasonic bath.

-

Centrifuge and collect the ethyl acetate supernatant.

-

Repeat the extraction twice.

-

-

Supernatant Extraction:

-

Perform a liquid-liquid extraction on the culture supernatant with an equal volume of ethyl acetate.

-

Shake vigorously for 5 minutes and allow the layers to separate.

-

Collect the organic (upper) layer.

-

Repeat the extraction twice.

-

-

Combine and Evaporate: Combine all ethyl acetate extracts and evaporate to dryness under reduced pressure using a rotary evaporator at 40°C.

-

Reconstitution: Reconstitute the dried extract in a known volume of the initial mobile phase for HPLC or LC-MS/MS analysis.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection.

2.1.2. Extraction from Biological Matrices (e.g., Plasma, Tissue Homogenate)

This protocol is based on standard solid-phase extraction (SPE) methods for the analysis of small molecules in biological fluids.

Workflow for Biological Sample Extraction

Caption: Workflow for this compound extraction from biological samples.

Protocol:

-

Protein Precipitation: To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard. Vortex for 1 minute.

-

Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Collection: Transfer the supernatant to a clean tube.

-

Solid-Phase Extraction (SPE):

-

Condition a C18 SPE cartridge (e.g., 100 mg, 1 mL) with 1 mL of methanol followed by 1 mL of water.

-

Load the supernatant onto the conditioned cartridge.

-

Wash the cartridge with 1 mL of 10% methanol in water to remove polar impurities.

-

Elute this compound with 1 mL of methanol.

-

-